2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid
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Overview
Description
2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid is a complex organic compound with a unique structure that includes a morpholine ring, an anthraquinone moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the anthraquinone core, the introduction of the isoxazole ring, and the attachment of the morpholine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthraquinone derivatives, isoxazole-containing compounds, and morpholine derivatives. Examples include:
Anthraquinone: A parent compound with a similar core structure.
Isoxazole: Compounds containing the isoxazole ring.
Morpholine: Compounds with the morpholine ring.
Uniqueness
What sets 2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
2-[(12-morpholin-4-yl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5/c29-23-14-5-1-2-6-15(14)24-21-20(23)18(26-17-8-4-3-7-16(17)25(30)31)13-19(22(21)27-33-24)28-9-11-32-12-10-28/h1-8,13,26H,9-12H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGBAMLCNWELNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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